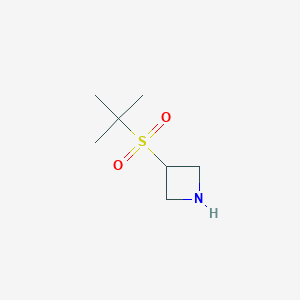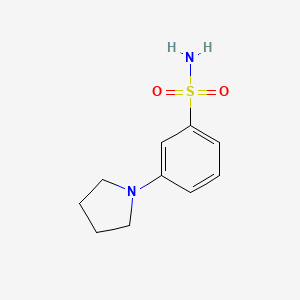![molecular formula C8H11Cl B13470718 1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 1824221-34-2](/img/structure/B13470718.png)
1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene, also known as 5-chloromethyl-2-norbornene, is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which consists of a seven-membered ring fused to a three-membered ring, with a chloromethyl group attached to the second carbon of the double bond.
Métodos De Preparación
The synthesis of 1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common synthetic route involves the chloromethylation of norbornene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then adds to the double bond of norbornene to form the desired product .
Industrial production methods for this compound may involve similar chloromethylation reactions but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols. For example, reaction with sodium azide can replace the chlorine atom with an azide group.
Oxidation Reactions: The double bond in the bicyclic structure can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Polymerization Reactions: This compound can undergo ring-opening metathesis polymerization (ROMP) in the presence of catalysts such as tungsten or molybdenum complexes, leading to the formation of high-molecular-weight polymers.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound can be used to study the effects of rigid bicyclic structures on biological systems, including enzyme interactions and receptor binding.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs that incorporate the bicyclic structure for improved stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in substitution reactions, the chloromethyl group can form a carbocation intermediate, which is then attacked by a nucleophile. In polymerization reactions, the double bond can undergo metathesis to form long polymer chains .
Comparación Con Compuestos Similares
1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene can be compared to other similar compounds such as:
Norbornene: Lacks the chloromethyl group but shares the same bicyclic structure.
5-Vinylbicyclo[2.2.1]hept-2-ene: Similar structure but with a vinyl group instead of a chloromethyl group.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Contains additional methyl groups, which affect its reactivity and physical properties.
The uniqueness of this compound lies in its chloromethyl group, which provides a site for further chemical modification and functionalization, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
1824221-34-2 |
|---|---|
Fórmula molecular |
C8H11Cl |
Peso molecular |
142.62 g/mol |
Nombre IUPAC |
1-(chloromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11Cl/c9-6-8-3-1-7(5-8)2-4-8/h1,3,7H,2,4-6H2 |
Clave InChI |
JFMXMDVWTVJDGK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride](/img/structure/B13470650.png)

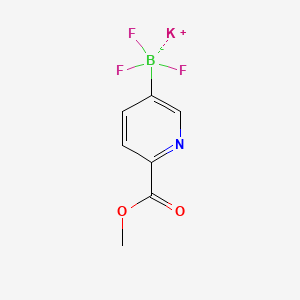
![7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole](/img/structure/B13470663.png)
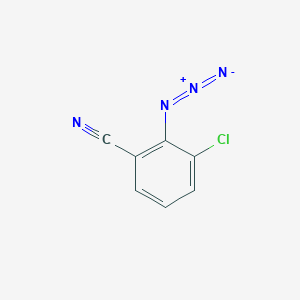
![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13470666.png)
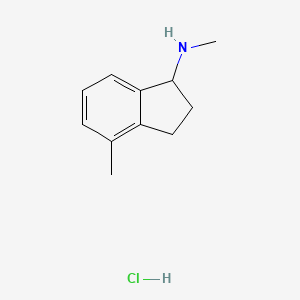
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate](/img/structure/B13470679.png)
![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
![rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
![2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13470698.png)
